molecular formula C3H3F3O2 B1584507 Methyl trifluoroacetate CAS No. 431-47-0

Methyl trifluoroacetate

Cat. No. B1584507
CAS RN: 431-47-0
M. Wt: 128.05 g/mol
InChI Key: VMVNZNXAVJHNDJ-UHFFFAOYSA-N
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Description

Methyl trifluoroacetate (MTFA) is a chemical compound with the molecular formula C3H3F3O2 . It is used as a reagent for trifluoroacetylation of amines and amino acids . It is also a valuable trifluoromethylating reagent for substituting aromatic or heteroaromatic iodides and bromides .


Synthesis Analysis

MTFA can be synthesized from trifluoroacetic acid and methanol . The reaction involves mixing methanol and trifluoroacetic acid, adding concentrated sulfuric acid, and then performing high-efficiency distillation .


Molecular Structure Analysis

The molecular structure of MTFA consists of a methyl group (CH3) attached to a trifluoroacetate group (CF3COO) . The trifluoroacetate group contains a carbonyl group (C=O) and a trifluoromethyl group (CF3), which is attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

MTFA is a liquid at room temperature with a density of 1.3±0.1 g/cm3 . It has a boiling point of 40.2±3.0 °C at 760 mmHg and a vapor pressure of 426.7±0.1 mmHg at 25°C . The flash point of MTFA is -7.2±0.0 °C .

Scientific Research Applications

Trifluoromethylation of Aromatic Compounds

MTFA is utilized as a trifluoromethylating agent, particularly for substituting aromatic and heteroaromatic iodides and bromides. This application is crucial in the synthesis of compounds where the introduction of a trifluoromethyl group can significantly alter the chemical and physical properties of the molecule .

N-Acylation of Amino Acids

In the presence of 1,1,3,3-Tetramethylguanidine, MTFA is used for the N-acylation of amino acids. This process is important for modifying the structure of amino acids, which can have implications in the development of pharmaceuticals and the study of proteins .

Intermediate in Chemical Synthesis

MTFA serves as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals. Its role as an intermediate allows for the creation of more complex molecules that are used in drug development and crop protection .

Trifluoroacetylation of Amines

MTFA is employed for the trifluoroacetylation of amines under mild conditions. This reaction is used to introduce trifluoroacetyl groups into amines, which can be a key step in synthesizing certain pharmaceuticals .

Adsorption Studies

The adsorption behavior of MTFA on amorphous silica has been investigated, providing insights into surface chemistry and potential applications in catalysis and material science .

Mass Spectrometry Analysis

MTFA has been studied for its fragmentation mechanism in mass spectrometry, particularly for the generation of metastable ions. Understanding this mechanism is essential for accurate mass spectrometric analysis in various research applications .

Gas Phase Thermochemistry

Research into the gas phase thermochemistry of MTFA has provided valuable data on its thermodynamic properties. This information is vital for scientists and engineers who work with the compound in high-temperature environments .

Safety And Hazards

MTFA is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of fire, dry chemical, or foam should be used for extinction .

Future Directions

MTFA has been used as a reagent in various chemical reactions, including trifluoroacetylation of amines and amino acids . It has also been used in the oxidation of methane to MTFA mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . Future research may explore other potential applications of MTFA in chemical reactions.

properties

IUPAC Name

methyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMVNZNXAVJHNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)F
Source PubChem
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Molecular Formula

C3H3F3O2
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DSSTOX Substance ID

DTXSID2059988
Record name Methyl trifluoroacetate
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Molecular Weight

128.05 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl trifluoroacetate
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Vapor Pressure

538.0 [mmHg]
Record name Methyl trifluoroacetate
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Product Name

Methyl trifluoroacetate

CAS RN

431-47-0
Record name Methyl trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, methyl ester
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Record name Acetic acid, 2,2,2-trifluoro-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methyl trifluoroacetate?

A1: The molecular formula of methyl trifluoroacetate is C3H3F3O2, and its molecular weight is 142.03 g/mol. []

Q2: What spectroscopic techniques have been used to characterize methyl trifluoroacetate?

A2: Several spectroscopic techniques have been employed, including gas electron diffraction (GED) [], microwave spectroscopy (MW) [, ], infrared (IR) spectroscopy [, ], and Raman spectroscopy []. These techniques have provided insights into its molecular structure, vibrational frequencies, and rotational constants.

Q3: What is the preferred conformation of methyl trifluoroacetate in the gas phase?

A3: Both GED and MW studies, corroborated by quantum chemical calculations, have determined the preferred conformation of methyl trifluoroacetate in the gas phase to be anti, where the dihedral angle (CCOC) is 180°. [, ] This indicates that the CF3 group is oriented opposite to the CH3 group across the C(O)O bond.

Q4: Is methyl trifluoroacetate stable under the catalytic conditions used for methane oxidation?

A4: Yes, research has shown that methyl trifluoroacetate remains stable under the catalytic conditions employed for methane oxidation, preventing the formation of overoxidized products. []

Q5: Can methyl trifluoroacetate be synthesized directly from methane?

A5: Yes, various catalytic methods have been explored for the direct conversion of methane to methyl trifluoroacetate. These methods often utilize transition metal catalysts, like cobalt [, , , , ], copper [, , ], or palladium [], in the presence of oxidants like dioxygen [, , , , , ] or potassium persulfate. [, ]

Q6: What is the role of trifluoroacetic acid in the catalytic oxidation of methane to methyl trifluoroacetate?

A6: Trifluoroacetic acid (TFA) serves as both a solvent and a reactant in this transformation. It provides the trifluoroacetyl group for the esterification of methane and facilitates the catalytic activity of metal salts by increasing their solubility. [, , ]

Q7: Are there alternative methods for methyl trifluoroacetate synthesis besides direct methane oxidation?

A7: Yes, one method involves the reaction of aryl or heteroaryl Grignard reagents with methyl trifluoroacetate, offering a transition metal-free route to synthesize aryl and heteroaryl trifluoromethyl ketones. []

Q8: Have computational methods been used to study methyl trifluoroacetate?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of methyl trifluoroacetate, such as its molecular structure, conformational preferences, vibrational frequencies [, ], and reaction mechanisms. [, ]

Q9: How have computational studies contributed to understanding the mechanism of methane oxidation to methyl trifluoroacetate?

A9: DFT calculations have helped elucidate the role of specific intermediates and transition states in the catalytic cycle, providing insights into the reaction pathway and factors influencing selectivity. [, ]

Q10: What is known about the thermal stability of methyl trifluoroacetate?

A10: Methyl trifluoroacetate exhibits higher thermal stability compared to fluorinated esters with β-hydrogens. [] Its decomposition occurs at significantly higher temperatures, primarily through a heterogeneous radical chain mechanism. [] This highlights the influence of molecular structure, specifically the absence of β-hydrogens, on its thermal stability.

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